5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

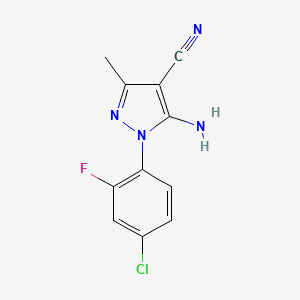

5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chloro-fluorophenyl group, a methyl group, and a nitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters.

Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction of the pyrazole ring with 4-chloro-2-fluorobenzonitrile under basic conditions.

Amination: The nitrile group on the pyrazole ring is converted to an amino group through a reduction reaction, often using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of greener solvents and reagents to minimize environmental impact.

Analyse Des Réactions Chimiques

Amino Group Reactivity

The exocyclic amino group (-NH₂) at position 5 participates in nucleophilic substitution and condensation reactions.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine, 0–5°C) to form N-acylated derivatives.

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives .

Example Reaction

Cyano Group Reactivity

The cyano (-CN) group at position 4 undergoes hydrolysis or reduction:

-

Hydrolysis : In acidic or basic aqueous conditions, converts to a carboxylic acid (-COOH) or amide (-CONH₂).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces -CN to -CH₂NH₂ .

Conditions and Outcomes

Cyclization Reactions

The amino and cyano groups enable cyclization with bifunctional reagents to form fused heterocycles:

Pyrazolo[1,5-a]pyrimidine Formation

Reacts with enaminones or cinnamonitriles under microwave irradiation (120°C, pyridine) to yield 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles .

Key Data

Triazole and Thiazole Derivatives

-

With CS₂/KOH : Forms triazole-thione derivatives via cyclocondensation .

-

With Chloroacetonitrile : Produces pyrazolo[3,4-d]thiazoles under mild conditions (DMF, K₂CO₃) .

Representative Reaction

Suzuki-Miyaura Cross-Coupling

The 4-chloro-2-fluorophenyl group facilitates palladium-catalyzed coupling with aryl boronic acids.

| Substrate | Catalyst | Ligand | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | - | DME/H₂O | Biaryl-pyrazole | 76% |

Antimicrobial Derivatives

-

Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to yield sulfonamide derivatives with enhanced antibacterial activity .

-

Mannich Bases : Condenses with formaldehyde and secondary amines to form Mannich bases, showing antifungal properties .

Structure-Activity Data

| Derivative | MIC (μg/mL) vs S. aureus | Reference |

|---|---|---|

| 5-Acetamido | 8.5 | |

| Sulfonamide | 4.2 |

Photodegradation

Exposure to UV light (254 nm) in methanol leads to:

This compound’s multifunctional design enables diverse synthetic pathways, making it valuable for developing antimicrobial agents and heterocyclic scaffolds. Further studies on regioselectivity and catalytic systems could expand its utility .

Applications De Recherche Scientifique

Pharmacological Applications

Protein Kinase Inhibition

One of the primary applications of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is its function as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in cell signaling and regulation. Inhibiting these enzymes can be pivotal in treating various diseases, including cancer.

Case Studies

Research has demonstrated the efficacy of this compound in various cancer models. For instance, studies have shown that it can significantly reduce cell proliferation in breast cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival .

Drug Development

Lead Compound for Anticancer Agents

Due to its promising activity against protein kinases, this compound is being explored as a lead compound for developing new anticancer drugs. The structural modifications of this compound can lead to derivatives with enhanced potency and selectivity against specific cancer types.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the chemical structure of pyrazole derivatives to improve their biological activity. Modifications at the 3 and 4 positions of the pyrazole ring have been particularly fruitful in enhancing selectivity and reducing off-target effects .

Therapeutic Potential Beyond Oncology

Inflammatory Diseases

Beyond oncology, there is growing interest in the application of this compound in treating inflammatory diseases. Preliminary studies suggest that it may inhibit pathways involved in inflammation, making it a candidate for conditions such as rheumatoid arthritis and other autoimmune disorders.

Research Findings

Recent research indicates that derivatives of this compound can modulate inflammatory cytokines, thus potentially providing therapeutic benefits in chronic inflammatory conditions .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets in cells. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- 5-Amino-1-(4-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring in 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds with only one halogen substituent.

Activité Biologique

5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C10H8ClF N4

- Molecular Weight : 232.65 g/mol

The presence of the pyrazole ring, along with the amino and carbonitrile functional groups, contributes to its biological activity.

Research indicates that this compound exhibits activity through various mechanisms:

- Androgen Receptor Modulation : The compound has been shown to act as a selective androgen receptor modulator (SARM), demonstrating significant antagonistic activity against androgen receptors, which is particularly beneficial in treating prostate cancer .

- Inhibition of Kinases : It has been identified as a potent inhibitor of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. The compound's binding affinity and selectivity were confirmed through crystallographic studies .

- Antioxidant Properties : The compound also exhibits antioxidant activity, which can mitigate oxidative stress-related diseases .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Prostate Cancer Treatment : A study demonstrated that the compound effectively inhibited the proliferation of prostate cancer cells by antagonizing androgen receptors, making it a candidate for further development in prostate cancer therapies .

- Inflammation and Cancer : In vitro studies showed that the compound could reduce inflammation markers while simultaneously exhibiting cytotoxic effects on various cancer cell lines. This dual action suggests its potential utility in treating inflammatory diseases alongside cancer .

- Oxidative Stress Management : Research indicated that derivatives of this compound could enhance antioxidant defenses in cellular models, suggesting its role in managing oxidative stress-related pathologies .

Propriétés

IUPAC Name |

5-amino-1-(4-chloro-2-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTZTNUFAHUYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.